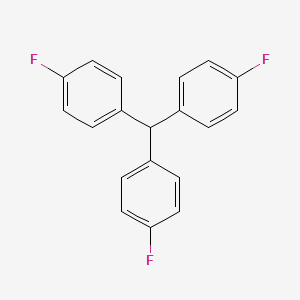![molecular formula C34H58O8 B14502606 Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate CAS No. 63684-25-3](/img/structure/B14502606.png)
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate is a chemical compound with the molecular formula C32H54O8. It is an ester derivative of hexanedioic acid (also known as adipic acid) and is characterized by the presence of two 10-[(2-methylacryloyl)oxy]decyl groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate typically involves the esterification of hexanedioic acid with 10-[(2-methylacryloyl)oxy]decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also emphasize the importance of minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of biodegradable materials for medical implants and devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release the active components, which can then interact with biological molecules. The specific pathways involved depend on the application and the target system.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester derivative of hexanedioic acid, used as a plasticizer.
Diisobutyl adipate: Similar in structure but with different alkyl groups, used in cosmetics and personal care products.
Uniqueness
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate is unique due to its specific ester groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
63684-25-3 |
|---|---|
Fórmula molecular |
C34H58O8 |
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
bis[10-(2-methylprop-2-enoyloxy)decyl] hexanedioate |
InChI |
InChI=1S/C34H58O8/c1-29(2)33(37)41-27-21-15-11-7-5-9-13-19-25-39-31(35)23-17-18-24-32(36)40-26-20-14-10-6-8-12-16-22-28-42-34(38)30(3)4/h1,3,5-28H2,2,4H3 |
Clave InChI |
OKVUUYATYDVZCF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


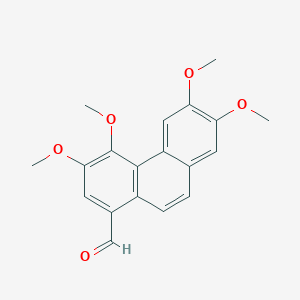
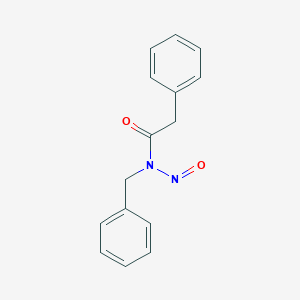
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)
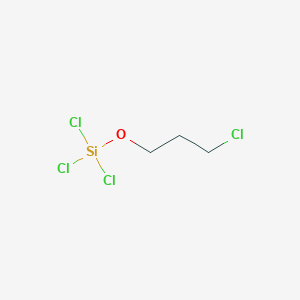
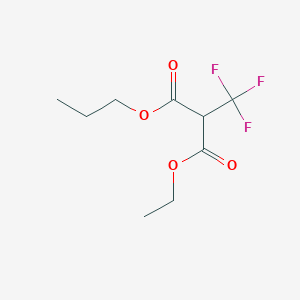


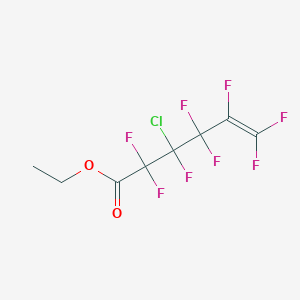
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
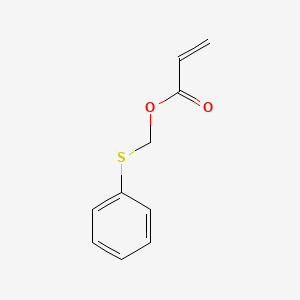
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
